
6-(2-Bromophenyl)pyridazin-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(2-Bromophenyl)pyridazin-3(2H)-one is an organic compound that belongs to the pyridazine family. This compound is characterized by the presence of a bromine atom attached to a phenyl ring, which is further connected to a pyridazinone moiety. It is commonly used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-Bromophenyl)pyridazin-3-ol typically involves the reaction of 2-bromobenzoyl chloride with hydrazine hydrate, followed by cyclization. The reaction conditions often require the use of solvents such as ethanol or acetic acid and may involve heating to facilitate the cyclization process.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
6-(2-Bromophenyl)pyridazin-3(2H)-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Sodium methoxide, potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce derivatives with different functional groups.
Scientific Research Applications
6-(2-Bromophenyl)pyridazin-3(2H)-one has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-(2-Bromophenyl)pyridazin-3-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 6-(2-Chlorophenyl)pyridazin-3(2H)-one
- 6-(2-Fluorophenyl)pyridazin-3(2H)-one
- 6-(2-Iodophenyl)pyridazin-3(2H)-one
Uniqueness
6-(2-Bromophenyl)pyridazin-3(2H)-one is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with other molecules. This uniqueness makes it a valuable compound for various research and industrial applications.
Q & A
Q. Basic: What are the key considerations for synthesizing 6-(2-Bromophenyl)pyridazin-3-ol with high purity?
Answer:
The synthesis of this compound typically involves multi-step reactions, including cyclization, nucleophilic substitution, and functional group modifications. Key steps include:
- Precursor Selection : Use of brominated aromatic precursors (e.g., 2-bromophenyl boronic acid) to ensure regioselectivity during coupling reactions .
- Catalyst Optimization : Palladium-based catalysts (e.g., Pd(PPh₃)₄) for Suzuki-Miyaura cross-coupling to attach the bromophenyl group to the pyridazine core .
- Purification Methods : Column chromatography or recrystallization from ethanol/water mixtures to isolate the product with >95% purity .
- Yield Enhancement : Reaction temperature control (60–80°C) and inert atmosphere (N₂/Ar) to minimize side reactions .
Q. Basic: How can spectroscopic techniques (NMR, IR) be optimized for structural elucidation of this compound?
Answer:
- ¹H/¹³C NMR : Focus on aromatic proton splitting patterns (e.g., doublets for adjacent hydrogens on the pyridazine ring) and bromine-induced deshielding effects (~7.5–8.5 ppm for aryl protons) .
- IR Spectroscopy : Identify characteristic peaks for hydroxyl (3200–3400 cm⁻¹) and C-Br stretches (500–600 cm⁻¹) to confirm functional groups .
- HSQC/HMBC : Use 2D NMR to resolve overlapping signals and assign quaternary carbons adjacent to the bromophenyl group .
Q. Advanced: What methodologies are employed to resolve contradictions in reported biological activities of pyridazine derivatives like this compound?
Answer:
Discrepancies in biological data (e.g., anticancer vs. anti-inflammatory effects) require:
- Dose-Response Studies : Establish concentration-dependent activity thresholds using in vitro assays (e.g., IC₅₀ values in cancer cell lines) .
- Target Validation : CRISPR/Cas9 knockout models to confirm specificity for kinases or receptors .
- Meta-Analysis : Cross-reference results with structurally similar compounds (e.g., 6-arylpyridazinones) to identify trends in substituent effects .
Q. Advanced: How does the presence of the 2-bromophenyl group influence the reactivity of this compound in cross-coupling reactions?
Answer:
The bromine atom at the 2-position:
- Activates the Ring : Enhances electrophilic substitution at the para-position due to electron-withdrawing effects .
- Facilitates Suzuki Coupling : Enables Pd-catalyzed coupling with boronic acids to introduce diverse substituents (e.g., methoxy, amino groups) .
- Steric Hindrance : The ortho-bromine may reduce reaction rates in bulky catalytic systems, requiring optimized ligands (e.g., XPhos) .
Q. Advanced: What experimental strategies are recommended for enhancing the yield of this compound in multi-step syntheses?
Answer:
- Stepwise Monitoring : Use TLC or HPLC to track intermediate formation and minimize byproducts .
- Solvent Optimization : Polar aprotic solvents (e.g., DMF) for coupling steps and ethanol/water mixtures for crystallization .
- Microwave-Assisted Synthesis : Reduce reaction times (e.g., 30 minutes vs. 12 hours) for cyclization steps .
- Catalyst Recycling : Immobilized Pd catalysts to improve cost-efficiency in large-scale syntheses .
Q. Advanced: How can computational chemistry tools aid in predicting the binding affinity of this compound to biological targets?
Answer:
- Molecular Docking : Use AutoDock Vina to model interactions with kinases (e.g., EGFR or CDK2) and identify key binding residues .
- QSAR Modeling : Correlate substituent electronegativity (e.g., bromine vs. chlorine) with IC₅₀ values to guide structural modifications .
- MD Simulations : Analyze stability of ligand-protein complexes over 100-ns trajectories to assess binding kinetics .
Q. Advanced: What are the challenges in characterizing the crystal structure of this compound using X-ray diffraction?
Answer:
- Crystal Growth : Slow evaporation from DMSO/water mixtures improves crystal quality for SHELX refinement .
- Disorder Modeling : Address positional disorder in the bromophenyl group using PART instructions in SHELXL .
- Hydrogen Bonding : Identify intermolecular O-H···N interactions stabilizing the lattice, critical for accurate thermal parameter assignment .
Q. Advanced: How does the electronic nature of the 2-bromophenyl substituent affect the photophysical properties of this compound?
Answer:
- Absorption Spectra : Bromine’s heavy atom effect increases spin-orbit coupling, enhancing intersystem crossing (ISC) efficiency .
- Fluorescence Quenching : Electron-withdrawing bromine reduces π→π* transition intensity, observable via UV-Vis at ~300–350 nm .
- TD-DFT Calculations : Predict charge-transfer states using B3LYP/6-31G* basis sets to explain experimental Stokes shifts .
Properties
IUPAC Name |
3-(2-bromophenyl)-1H-pyridazin-6-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrN2O/c11-8-4-2-1-3-7(8)9-5-6-10(14)13-12-9/h1-6H,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YILLYYJDCBIEHL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NNC(=O)C=C2)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.